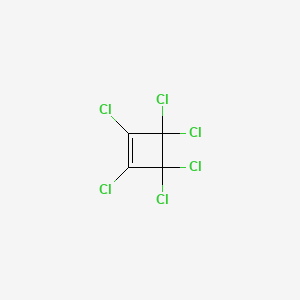
Hexachlorocyclobutene
描述
Hexachlorocyclobutene is a useful research compound. Its molecular formula is C4Cl6 and its molecular weight is 260.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 136548. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What are the primary synthetic pathways for hexachlorobutadiene, and how do reaction conditions influence yield and purity?
Hexachlorobutadiene (HCBD) is synthesized via chlorination of butadiene or dehydrochlorination of higher chlorinated compounds. Key factors include:
- Catalysts : Use of Lewis acids (e.g., FeCl₃) to enhance chlorination efficiency.
- Temperature : Higher temperatures (>200°C) favor dehydrochlorination but may increase byproduct formation.
- Solvent systems : Polar solvents improve intermediate stability. Methodological optimization requires gas chromatography-mass spectrometry (GC-MS) to monitor purity and yield .
Q. What are the key physicochemical properties of HCBD relevant to environmental persistence?
HCBD’s volatility (vapor pressure: 0.15 mmHg at 25°C) and hydrophobicity (log Kow: 4.78) dictate its environmental partitioning. Laboratory methods to determine these include:
- Headspace analysis for vapor pressure.
- Octanol-water partitioning experiments with HPLC validation. These properties inform predictive modeling of its transport in air, water, and soil .
Q. How does HCBD interact with soil matrices, and what methodologies assess its adsorption-desorption dynamics?
Batch equilibrium studies using OECD Guideline 106 can quantify adsorption coefficients (Kd). Variables include soil organic carbon content and pH. Advanced techniques like isotopic labeling (e.g., ¹⁴C-HCBD) track desorption hysteresis in heterogeneous soils .
Advanced Research Questions
Q. How can conflicting data on HCBD’s environmental half-life be reconciled through meta-analytical approaches?
Systematic reviews (e.g., PRISMA guidelines) should aggregate data from field and lab studies, stratifying by variables like UV exposure, microbial activity, and matrix type (e.g., sediment vs. water). Heterogeneity analysis (I² statistic) identifies outliers, while subgroup analyses resolve discrepancies. For example, anaerobic conditions in sediments prolong half-life (>1 year) compared to aerobic water (<30 days) .
Q. What molecular mechanisms underlie HCBD’s nephrotoxicity, and how can in vitro models reduce reliance on animal testing?
HCBD induces oxidative stress via glutathione depletion in renal proximal tubules. Methodologies include:
- Proteomic profiling of HK-2 human kidney cells exposed to HCBD.
- High-content screening for mitochondrial membrane potential collapse. Dose-response models (e.g., benchmark dose modeling) refine toxicity thresholds, aligning with ATSDR’s minimal risk levels (MRLs) .
Q. What advanced analytical techniques improve HCBD detection in complex matrices at trace concentrations?
- Two-dimensional gas chromatography (GC×GC) paired with electron capture detection (ECD) enhances resolution in biological samples.
- Ion mobility spectrometry (IMS) differentiates HCBD from co-eluting chlorinated analogs. Validation requires spike-recovery experiments in matrices like adipose tissue or sludge, with limits of detection (LOD) ≤ 0.1 ppb .
Q. Data Contradiction and Research Gaps
Q. Why do studies report divergent bioaccumulation factors (BAFs) for HCBD in aquatic species?
Discrepancies arise from trophic level differences and lipid normalization methods. A harmonized protocol should:
- Standardize lipid extraction (e.g., Folch method).
- Control for metabolic transformation rates using radiolabeled HCBD in exposure assays. Meta-regression can quantify the impact of temperature and trophic magnification .
Q. How do microbial communities influence HCBD degradation pathways in anaerobic vs. aerobic environments?
Methodological framework :
- Metagenomic sequencing identifies dechlorinating bacteria (e.g., Dehalococcoides spp.).
- Stable isotope probing (SIP) with ¹³C-HCBD tracks carbon flow in consortia. Contradictions in degradation rates (e.g., redox potential thresholds) require microcosm studies with controlled O₂ gradients .
Q. Methodological Best Practices
- For toxicity studies : Follow OECD Test Guidelines 203 (acute fish toxicity) and 471 (bacterial mutagenicity) to ensure reproducibility .
- For environmental modeling : Use fugacity models (e.g., EQC Level III) parameterized with local climate and soil data .
属性
CAS 编号 |
6130-82-1 |
|---|---|
分子式 |
C4Cl6 |
分子量 |
260.8 g/mol |
IUPAC 名称 |
1,2,3,3,4,4-hexachlorocyclobutene |
InChI |
InChI=1S/C4Cl6/c5-1-2(6)4(9,10)3(1,7)8 |
InChI 键 |
QXFKQCYWJWBUTR-UHFFFAOYSA-N |
SMILES |
C1(=C(C(C1(Cl)Cl)(Cl)Cl)Cl)Cl |
规范 SMILES |
C1(=C(C(C1(Cl)Cl)(Cl)Cl)Cl)Cl |
Key on ui other cas no. |
6130-82-1 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













